molecular formula C7H15NO2 B13275953 3-(2-Aminopropan-2-yl)oxolan-3-ol

3-(2-Aminopropan-2-yl)oxolan-3-ol

Cat. No.: B13275953
M. Wt: 145.20 g/mol
InChI Key: RXUZXYBNWCSNSZ-UHFFFAOYSA-N
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Description

3-(2-Aminopropan-2-yl)oxolan-3-ol is a chemical compound with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol . This compound is characterized by the presence of an oxolane ring (a five-membered ring containing one oxygen atom) and an amino group attached to a propan-2-yl side chain. It is used primarily for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminopropan-2-yl)oxolan-3-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of oxirane (ethylene oxide) with an amine, followed by cyclization to form the oxolane ring . The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminopropan-2-yl)oxolan-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

3-(2-Aminopropan-2-yl)oxolan-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as drug development and pharmacokinetics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Aminopropan-2-yl)oxolan-3-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The oxolane ring provides structural stability and can participate in ring-opening reactions under certain conditions .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-propanol: A hydrogenated derivative of alanine.

    3-Amino-1-propanol: A straight-chain compound not widely used.

    3-Amino-2-propanol:

Uniqueness

3-(2-Aminopropan-2-yl)oxolan-3-ol is unique due to the presence of both an oxolane ring and an amino group, which allows it to participate in a variety of chemical reactions and interactions. This dual functionality makes it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

3-(2-aminopropan-2-yl)oxolan-3-ol

InChI

InChI=1S/C7H15NO2/c1-6(2,8)7(9)3-4-10-5-7/h9H,3-5,8H2,1-2H3

InChI Key

RXUZXYBNWCSNSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1(CCOC1)O)N

Origin of Product

United States

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